molecular formula C18H16N2O3 B11363034 N-(furan-2-ylmethyl)-3-methoxy-N-(pyridin-2-yl)benzamide

N-(furan-2-ylmethyl)-3-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11363034
M. Wt: 308.3 g/mol
InChI Key: SGNCGIDDEFYSLY-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring, a pyridine ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate leaving group.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting an amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the receptor and inhibits its activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The exact pathways and molecular interactions can be further elucidated through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C18H16N2O3/c1-22-15-7-4-6-14(12-15)18(21)20(13-16-8-5-11-23-16)17-9-2-3-10-19-17/h2-12H,13H2,1H3

InChI Key

SGNCGIDDEFYSLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3

Origin of Product

United States

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